7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound belonging to the benzoxazepine class of chemicals. This compound is characterized by its unique structure, which includes a benzoxazepine core, a chloro substituent, and a methoxybenzyl group. The compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods and is often studied for its pharmacological properties. Its structure suggests potential interactions with biological systems, making it a subject of interest in drug development and therapeutic research.
7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is classified as a benzodiazepine derivative. Benzodiazepines are known for their psychoactive effects and are commonly used in the treatment of anxiety, insomnia, and other conditions.
The synthesis of 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Technical Details:
The molecular formula for 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is C16H18ClN O2. The structure features:
The molecular weight of the compound is approximately 291.77 g/mol. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and stereochemistry.
The compound may undergo various chemical reactions typical of benzodiazepine derivatives, including:
Technical Details:
The mechanism of action for 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one likely involves modulation of neurotransmitter systems in the brain. Similar compounds in the benzodiazepine class act primarily on gamma-aminobutyric acid (GABA) receptors.
The compound is expected to exhibit typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant data can be obtained through experimental methods such as thermogravimetric analysis or differential scanning calorimetry.
7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has potential applications in:
This compound represents a promising area for further research due to its structural characteristics and potential therapeutic benefits.
The benzoxazepine core in 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has historically relied on multistep linear sequences involving harsh conditions. Classical approaches commence with ortho-halophenol precursors, proceeding through nucleophilic substitution with β-haloethanol derivatives to form the oxazepine ring’s ether linkage. Subsequent cyclization via Friedel-Crafts acylation or intramolecular lactamization installs the 3(2H)-one moiety, typically requiring Brønsted/Lewis acid catalysts (e.g., AlCl₃, polyphosphoric acid) at elevated temperatures (80–120°C) [4] [9]. These methods suffer from moderate yields (45–65%) due to competitive oligomerization and regioisomeric impurities. The 4-methoxybenzyl substituent is introduced early via N-alkylation of β-amino alcohols with 4-methoxybenzyl chloride, demanding strict anhydrous conditions to avoid O-alkylation byproducts. Purification necessitates repetitive chromatography, impeding scalability [4] [8].
Regioselective chlorination at the C7 position is critical for bioactivity modulation in benzoxazepines. Directed ortho-metalation (DoM) strategies enable precise halogen placement: lithiation of 2,3-dihydro-1,4-benzoxazepin-3-one at C7 using n-BuLi (−78°C), followed by quenching with hexachloroethane, achieves >85% selectivity. Alternatively, electrophilic chlorination (e.g., Cl₂, SO₂Cl₂) in acetic acid solvent favors C7 due to the electron-donating effect of the adjacent ether oxygen, though it generates ~15% C6/C9 byproducts requiring recrystallization [6] [2]. Computational studies (DFT) confirm the C7 position’s enhanced nucleophilicity (Fukui f⁻ index = 0.092 vs. C6: 0.056). Post-functionalization via Pd-catalyzed cross-coupling (Suzuki, Heck) demonstrates the chlorine’s utility for diversification, though the 4-methoxybenzyl group necessitates protection to prevent Pd poisoning [2] [9].
Enzymatic cascades represent a paradigm shift in sustainable benzoxazepine synthesis. A chemo-enzymatic one-pot system employs tyrosinase and lipase M co-immobilized on lignin nanoparticles (NOL/LT), enabling:
Table 1: Green Synthesis Performance Comparison
Method | Catalyst | Solvent | Temp (°C) | Yield (%) | PMIᵃ |
---|---|---|---|---|---|
Traditional | AlCl₃ | DCM | 80 | 52 | 87 |
Enzymatic cascade | NOL/LT | 2-MeTHF | 45 | 78 | 12 |
Reaction scale: 1 mmol; ᵃProcess Mass Intensity [4] |
This method achieves 78% yield for model benzoxazepines in bio-based 2-MeTHF solvent with 4× catalyst reusability. Atom economy improves to 89% versus 62% in classical routes, reducing E-factors by ~6-fold [4] [6].
Incorporating the 4-methoxybenzyl group poses three scalability hurdles:
Table 2: Catalyst Reusability in Benzoxazepine Synthesis
Cycle | NOL/LT Conversion (%) | Yield (%) |
---|---|---|
1 | 80 | 62 |
2 | 80 | 62 |
3 | 78 | 59 |
4 | 77 | 58 |
Conditions: 1 mmol substrate, 48 h, O₂ atmosphere [4]
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8